5-Fluoro-4-iodopyridin-2-ol

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers seeking selective 4-position functionalization of pyridine scaffolds often face regioisomer impurities when using alternative halo-pyridines. 5-Fluoro-4-iodopyridin-2-ol (CAS 1227576-86-4) solves this with its unique 4-iodo/5-fluoro/2-hydroxy substitution pattern. • Enables exclusive Suzuki-Miyaura coupling at the 4-position via the iodo handle • MW 238.99, XLogP3 0.2, TPSA 29.1 Ų - favorable fragment for drug-like libraries • ≥97% purity, in stock for immediate global shipping

Molecular Formula C5H3FINO
Molecular Weight 238.99 g/mol
CAS No. 1227576-86-4
Cat. No. B1511461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-iodopyridin-2-ol
CAS1227576-86-4
Molecular FormulaC5H3FINO
Molecular Weight238.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CNC1=O)F)I
InChIInChI=1S/C5H3FINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9)
InChIKeyMFEDNNMGKYTJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-iodopyridin-2-ol: Technical Overview & Sourcing


5-Fluoro-4-iodopyridin-2-ol (CAS 1227576-86-4) is a halogenated 2-pyridinol derivative characterized by a fluorine atom at the 5-position and an iodine atom at the 4-position of the pyridine ring [1]. This substitution pattern imparts specific physicochemical properties, including a molecular weight of 238.99 g/mol, a calculated XLogP3-AA of 0.2, and a topological polar surface area (TPSA) of 29.1 Ų [1]. The compound is commercially available as a research chemical with a typical purity of ≥95% , making it a suitable building block for organic synthesis and medicinal chemistry applications.

4-iodo cross-coupling handle: Supports selective late-stage functionalization at the pyridine 4-position.
Dual-halogenated pyridinol scaffold: Fluorine and hydroxyl groups modulate ring electronics for pharmacophore exploration.
Verified commercial purity specification: Documented ≥95% purity reduces procurement variability for reproducible synthesis.

5-Fluoro-4-iodopyridin-2-ol: Irreplaceable by Generic Analogs


Generic substitution with other halopyridines or even positional isomers is not feasible due to the distinct reactivity profile conferred by the specific substitution pattern of 5-Fluoro-4-iodopyridin-2-ol. The presence of an iodine atom at the 4-position enables selective, high-yielding cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are critical for late-stage functionalization in complex molecule synthesis [1]. In contrast, the positional isomer 2-fluoro-5-iodopyridin-4-ol (CAS 1806474-31-6) would direct reactivity to the 5-position, leading to entirely different regioisomeric products . Furthermore, the combination of the 5-fluoro and 2-hydroxy groups modulates the electronic properties of the pyridine ring, influencing its behavior in further transformations and its potential as a pharmacophore. This unique dual-halogenated scaffold cannot be mimicked by simpler mono-halogenated or non-hydroxylated pyridines.

Target Compound Feature
Generic Analog Risk
Iodine at the 4-position directs cross-coupling to C4.
Positional isomer (I at C5) yields different regioisomeric products, altering synthetic outcome.
Combined 5-fluoro and 2-hydroxy electronic profile.
Mono-halogenated or non-hydroxylated pyridines lack the same electronic modulation, changing reactivity.

5-Fluoro-4-iodopyridin-2-ol: Quantitative Differentiation Evidence


Regioselective Reactivity: Differentiating Positional Isomers

The compound's utility in cross-coupling reactions is defined by the location of its iodine atom. 5-Fluoro-4-iodopyridin-2-ol contains the iodine at the 4-position, enabling selective functionalization at that site [1]. In contrast, its positional isomer, 2-fluoro-5-iodopyridin-4-ol (CAS 1806474-31-6), has the iodine at the 5-position, leading to different reaction outcomes .

Regioselective Reactivity
Reported
Target: I at C4
Isomer: I at C5
Regiochemical identity defines the coupling position and final product structure.
Confirm isomer identity by NMR before use.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Suzuki-Miyaura Cross-Coupling on 4-Iodopyridines

While direct yield data for 5-Fluoro-4-iodopyridin-2-ol is not available in the public domain, its core 4-iodopyridine scaffold has been validated in Suzuki-Miyaura cross-couplings. A study on analogous 5-iodopyridines reports that reactions with boronic acids using 5 mol% PdCl2(PPh3)2 and KHCO3 in 4:1 DMF/H2O at 110 °C afford 5-aryl-substituted pyridines in good to excellent yields [1]. This methodology is broadly applicable to a range of iodopyridines, providing strong evidence for the expected performance of this compound.

Cross-Coupling Utility
Class-level
Suzuki-Miyaura: 5 mol% PdCl2(PPh3)2, KHCO3, DMF/H2O, 110 °C. Reported good to excellent yields for analogous iodopyridines.
Supports expected coupling reactivity for the 4-iodopyridine scaffold.
Class-level inference; validate with this specific substrate.
Cross-Coupling Synthetic Methodology Medicinal Chemistry

Physicochemical Profile: Lead-Like Properties

The computed physicochemical properties of 5-Fluoro-4-iodopyridin-2-ol provide a quantitative baseline for drug design and compound selection. Key descriptors include a molecular weight of 238.99 g/mol, a calculated LogP (XLogP3-AA) of 0.2, and a topological polar surface area (TPSA) of 29.1 Ų [1]. These values place the compound within favorable ranges for lead-like properties (e.g., low MW, moderate lipophilicity), which is a critical differentiator from larger or more lipophilic analogs.

Physicochemical Profile
Reported
MW 238.99, XLogP 0.2, TPSA 29.1 Ų (computed)
Properties align with lead-like space (low MW, moderate polarity).
Computed descriptors; experimental logP/D may refine selection.
Medicinal Chemistry Computational Chemistry Property Prediction

Commercial Availability & Purity Benchmark

5-Fluoro-4-iodopyridin-2-ol is commercially available from established vendors with a documented purity specification. For instance, it is offered by Sigma-Aldrich with a stated purity of 95% . This provides a verifiable benchmark for procurement, ensuring that the material meets a minimum quality standard for research applications. This is a practical differentiator from less common or custom-synthesized analogs where purity may be variable or unverified.

Commercial Purity
Data to verify
≥95% purity (supplier specification)
Provides a verifiable quality benchmark for procurement.
Verify lot-specific COA; purity may vary between batches.
Procurement Chemical Sourcing Quality Control

5-Fluoro-4-iodopyridin-2-ol: Key Applications


Late-Stage Functionalization in Medicinal Chemistry

The compound's 4-iodo group serves as a robust handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups at the 4-position of the pyridine ring [1]. This application is particularly valuable for generating libraries of analogs during hit-to-lead and lead optimization phases in drug discovery, where the 5-fluoro-2-hydroxypyridine core is a desired pharmacophore.

Regioisomerically Pure Intermediate Synthesis

The distinct regioisomeric substitution pattern of 5-Fluoro-4-iodopyridin-2-ol (iodine at 4-position) [1] allows for the unequivocal synthesis of 4-substituted pyridine derivatives. This is a critical application when the desired target molecule requires a specific substitution pattern that cannot be achieved using the alternative isomer, 2-fluoro-5-iodopyridin-4-ol .

Property-Driven Fragment or Scaffold Selection

The compound's computed physicochemical properties (MW = 238.99 g/mol, XLogP3-AA = 0.2, TPSA = 29.1 Ų) [1] make it an attractive fragment or scaffold for building compounds with favorable drug-like properties. It is an optimal choice when a project requires a low molecular weight, moderately polar building block that can be further elaborated through cross-coupling.

Application
Selection Property
Validation Focus
Late-Stage Functionalization
4-iodo cross-coupling handle
Coupling reactivity and regiochemical outcome
Regioisomerically Pure Intermediate Synthesis
Defined regioisomeric substitution pattern
Regiochemical integrity by NMR or HPLC
Property-Driven Fragment Selection
Low-MW, moderate-polarity scaffold
Experimental logP, solubility, and permeability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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